N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves multiple steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the attachment of the sulfonamide and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide and acetamide derivatives with comparable structures and functional groups. Examples include:
- N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide analogs with different substituents on the phenyl ring.
- Other pyrrole-based compounds with sulfonamide and acetamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24F3N3O5S |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N-[4-[[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H24F3N3O5S/c1-13-6-9-19(12-14(13)2)30-15(3)21(16(4)31)23(22(30)33,24(25,26)27)29-36(34,35)20-10-7-18(8-11-20)28-17(5)32/h6-12,29H,1-5H3,(H,28,32) |
InChI Key |
ZVYSCQBGMGQRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(C2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C(=O)C)C)C |
Origin of Product |
United States |
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